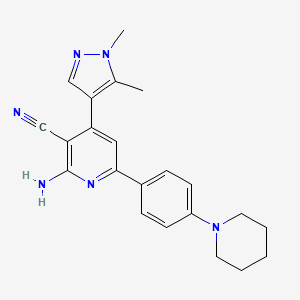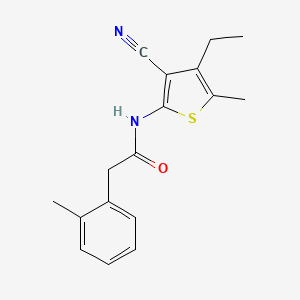![molecular formula C19H29N3O2 B5310012 N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride is a chemical compound that is commonly referred to as BRL-15572. It is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. BRL-15572 has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
BRL-15572 has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for use in lab experiments, including its selectivity for the dopamine D3 receptor and its ability to cross the blood-brain barrier. However, one limitation of BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists.
Zukünftige Richtungen
There are several potential future directions for research on BRL-15572, including further investigation of its therapeutic potential in various neurological and psychiatric disorders. Additionally, there is a need for the development of more potent dopamine D3 receptor antagonists for use in lab experiments and potential clinical applications.
Synthesemethoden
BRL-15572 can be synthesized using a variety of methods, including the reaction of 2-(4-piperidinyl)ethylamine with benzyl isocyanate followed by the reaction with morpholine-2-carboxylic acid. The resulting product is then converted into the dihydrochloride salt form using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and depression. It has also been investigated for its potential use in the treatment of Parkinson's disease and restless leg syndrome.
Eigenschaften
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(18-14-20-10-13-24-18)21-9-6-16-7-11-22(12-8-16)15-17-4-2-1-3-5-17/h1-5,16,18,20H,6-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIQEBXHIQWZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCNC(=O)C2CNCCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)
![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B5309972.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)


![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)
![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)